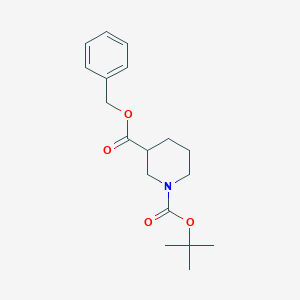

Benzyl 1-Boc-piperidine-3-carboxylate

Übersicht

Beschreibung

Benzyl 1-Boc-piperidine-3-carboxylate is a chemical compound that is part of the piperidine family, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis, particularly for amines.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in various studies. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been reported, with modifications to the benzamide moiety leading to increased anti-acetylcholinesterase activity . Additionally, asymmetric carbon-carbon bond formations in conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes have been used to synthesize substituted piperidines . A novel scaffold for drug discovery, a 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine], was synthesized from N-benzylpiperidone, demonstrating the versatility of piperidine derivatives in medicinal chemistry .

Molecular Structure Analysis

Computational studies have been conducted to predict the effect of solvents on the electronic properties of N-BOC-Piperidine-4-Carboxylic acid, revealing changes in electronic properties and molecular bonding interactions . The molecular structure and spectroscopic properties of 1-Benzyl-4-(N-Boc-amino)piperidine have been characterized using various spectroscopic techniques and density functional theory, providing insights into the conformational preferences and reactive sites of the molecule .

Chemical Reactions Analysis

Piperidine derivatives are known to participate in a variety of chemical reactions. The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been used for the conversion of thioglycosides to glycosyl triflates and the formation of diverse glycosidic linkages . The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has been described, with these compounds evaluated as inhibitors of steroid-5alpha-reductase .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The spectroscopic (FT-IR, FT-Raman, NMR) and computational (HOMO-LUMO, chemical reactivity) studies provide valuable information about the electronic structure and reactivity of these compounds . The molecular docking studies suggest potential interactions with protein targets, indicating the biological relevance of these molecules .

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Spectroscopic Analysis

Research by Janani et al. (2020) focused on the detailed molecular structure and spectroscopic analysis of 1-Benzyl-4-(N-Boc-amino)piperidine using techniques like FT-IR, FT-Raman, UV-Vis, and NMR. The study provided insights into the molecule's geometrical parameters, vibrational assignments, and conformational preferences, along with HOMO-LUMO bandgap energy and electron excitation analysis. Additionally, the study explored the molecule's reactivity and potential anticancer activity through molecular docking against VEGFR-2 Kinase inhibitor receptors Janani et al., 2020.

Synthetic Applications

In synthetic chemistry, Benzyl 1-Boc-piperidine-3-carboxylate serves as a building block for creating various complex molecules. For instance, the synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] by Wang Qian-y (2015) demonstrates its utility in creating novel compounds with potential pharmaceutical applications Wang Qian-y, 2015.

Pharmaceutical Research

In pharmaceutical research, the compound's derivatives, such as 3-Arylpiperidines, are crucial for developing new drugs. Millet and Baudoin (2015) developed a palladium-catalyzed β-selective C(sp3)-H arylation method to synthesize 3-aryl-N-Boc-piperidines, showcasing the compound's role in creating pharmacologically relevant structures Millet & Baudoin, 2015.

Safety and Hazards

Wirkmechanismus

Target of Action

Benzyl 1-Boc-piperidine-3-carboxylate is a complex organic compound that belongs to the piperidine chemical family Similar compounds have been used as building blocks for the syntheses of receptor agonists and antagonists .

Mode of Action

It’s worth noting that piperidine derivatives, which this compound is a part of, are known to interact with various biological targets .

Biochemical Pathways

It has been used as a reactant for the synthesis of various compounds, indicating its potential involvement in multiple biochemical pathways .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 3.74 (iLOGP), indicating its potential to cross biological membranes .

Result of Action

It has been used as a reactant for the synthesis of various compounds, suggesting its potential to induce a wide range of molecular and cellular effects .

Action Environment

It is recommended to be stored sealed in a dry environment at 2-8°c , suggesting that temperature and moisture could affect its stability.

Eigenschaften

IUPAC Name |

3-O-benzyl 1-O-tert-butyl piperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-7-10-15(12-19)16(20)22-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDSVOCCBYCHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B3034059.png)

![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3034062.png)

![5-bromoFuro[3,2-b]pyridine](/img/structure/B3034064.png)

![2-(2,4,6-Trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B3034065.png)

![2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3034066.png)

![1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3034070.png)

![4-Butan-2-yl-4,5,9-trihydroxy-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B3034072.png)

![6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3034075.png)

![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3034076.png)